2-(2-{[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenoxy)ethanol -

2-(2-{[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenoxy)ethanol

Catalog Number: EVT-4397840
CAS Number:
Molecular Formula: C24H33N3O2
Molecular Weight: 395.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Methoxy-2-[3-(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine

Compound Description: This compound (also referred to as "II" in the paper) is a 3,4-pyridinedicarboximide derivative with analgesic activity. [, ] Research focused on its degradation kinetics in acidic and alkaline environments, revealing the instability of the imide group. [, ] The study investigated the influence of pH and temperature on the hydrolysis rate. The pH-rate profile suggested specific acid and base-catalyzed reactions, alongside spontaneous water-catalyzed degradation.

4-Ethoxy-2-[2-hydroxy-3-(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo-[3,4-c]pyridine

Compound Description: This compound (denoted as "III" in the paper) is another 3,4-pyridinedicarboximide derivative exhibiting analgesic activity. Similar to the previous compound, studies investigated its degradation mechanism using reversed-phase high-performance liquid chromatography (RP-HPLC). Five decomposition products were identified, and the mechanism of degradation was established through HPLC-MS analysis in acidic and basic environments.

Relevance: This compound closely resembles 4-Methoxy-2-[3-(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine and shares the same core pyrrolo[3,4-c]pyridine structure. It also possesses the 4-phenyl-1-piperazinyl group and a propyl chain, with an additional hydroxyl group at the second carbon of the propyl chain. These features make it structurally similar to 2-(2-{[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenoxy)ethanol.

2-{3-[4-(4-Chlorophenyl)-1-piperazinyl] propyl}-4(3H)-quinazolinone (FR255595)

Compound Description: FR255595 is a potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor with neuroprotective effects. It demonstrated an IC50 value of 11 nM for PARP inhibition and showed oral activity with high brain penetrability. Studies showed it could protect against reactive oxygen species (ROS)-induced cell injury in vitro and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced nigrostriatal dopaminergic damage in an in vivo model of Parkinson's disease.

Relevance: While FR255595 differs significantly in its core structure from 2-(2-{[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenoxy)ethanol, it shares the critical 4-phenyl-1-piperazinyl moiety. The substitution on the phenyl ring (chlorine in FR255595 and hydrogen in the target compound) is a minor structural variation. Both molecules also include a propyl linker connecting this common moiety to their respective core structures.

1-[2-Hydroxy-3-(4-o,m,p-halogenophenyl)- and 3-(4-m-chlorophenyl)-1-piperazinyl]propyl derivatives of amides of 7-methyl-3-phenyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid

Compound Description: This series of compounds (18, 20-23, 25, 27-30 and 19, 24, 26) displayed analgesic and sedative activities. They were found to be more potent analgesics than acetylsalicylic acid in the "writhing syndrome" test, with the exception of compounds 18 and 23. Additionally, all tested derivatives significantly suppressed the spontaneous locomotor activity in mice.

1-[3-(4-Aryl-1-piperazinyl)]- and 1-[2-hydroxy-3-(4-aryl-1-piperazinyl)]propyl Derivatives of Amides of 7-methyl-3-phenyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic Acid

Compound Description: This collection of amides (compounds 32-46) also exhibited analgesic, sedative, and locomotor-suppressing activities. Compounds 32, 34, and 46 were identified as the most potent analgesics in the "writhing syndrome" test. In the "hot plate" test, compounds 34 and 37 exhibited strong analgesic activity. Most of these compounds significantly suppressed spontaneous locomotor activity in mice and prolonged barbiturate sleep.

Relevance: Similar to the previous set of derivatives, these amides share the 1-piperazinylpropyl (with or without the 2-hydroxy group) motif with 2-(2-{[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenoxy)ethanol. They differ in the aryl substituent on the piperazine (unspecified aryl groups) and the presence of the complex pyrido[2,3-d]pyrimidine core instead of the phenoxyethanol moiety in the target compound.

3-[4-(4-Hydroxyphenyl)-1-piperazinyl]phenyl}-5,5-dimethyl-1-(1-methyl-2-oxopropyl)-(2,4-imidazolidinedione)

Compound Description: This compound, derived from a substituted (4-phenyl-1-piperazinyl)phenol derivative, serves as a synthetic intermediate in the preparation of final compounds with imidazole- or triazole-based antimicrobial activity. These final compounds are effective in the treatment and prophylaxis of vaginal candidiasis and other fungal infections.

3-Eprazinone dihydrochloride

Compound Description: 3-Eprazinone dihydrochloride, also known as 3-[4-(2-ethoxy-2-phenylethyl)-1-piperazinyl]-2-methyl-1-phenyl-1-propanone dihydrochloride, is a compound with a defined crystal structure. The crystal structure reveals an extended conformation of the molecule, with the piperazine ring in a chair conformation. Two chloride ions are hydrogen-bonded to the piperazine nitrogen atoms.

Relevance: While 3-Eprazinone dihydrochloride does not explicitly appear in any of the provided research abstracts, it is a relevant piperazinyl derivative. It shares the 1-piperazinyl structural element with 2-(2-{[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenoxy)ethanol, but differs in the substituents on the piperazine ring (2-ethoxy-2-phenylethyl in Eprazinone, 3-(1-piperidinyl)propyl in the target compound) and the core structure of the molecule.

[6-Hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]b enzo[b]thiophene hydrochloride

Compound Description: This compound (4c in the paper) represents a novel selective estrogen receptor modulator (SERM) with potent estrogen antagonist properties. It displayed a 10-fold increase in estrogen antagonist potency compared to Raloxifene in vitro. It also showed potent inhibition of the uterine proliferative response to estrogen in rats and exhibited positive effects on bone and cholesterol levels in ovariectomized rats.

5-(4-Biphenyl)-3-methyl-4-{2-[6-(4-methyl-1-piperazinyl)hexyloxy]phenyl}-1,2,4-triazole (19)

Compound Description: Compound 19 is a potent and selective antagonist of the human vasopressin V1A receptor. [, ] It exhibits a Ki value of 1.04 nM for the human V1A receptor and demonstrates a 1700-fold selectivity over the human V2 receptor. Notably, it shows significant differences in affinity between the human and rat receptors. Further studies revealed its antagonist activity against arginine vasopressin-induced increases in diastolic blood pressure in rats after intravenous or oral administration, demonstrating long-lasting oral activity.

1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone hydrochloride (34b) and its mesylate (34c)

Compound Description: Both 34b and 34c exhibited central nervous system-stimulating and antidepressant-like activities. They reduced sleeping time and recovery time from coma in mice and demonstrated affinity for sigma receptors. Their actions were antagonized by known sigma receptor antagonists. Notably, a single administration of 34b or 34c showed antidepressant-like activity in the forced-swimming test with mice.

2-Substituted N-(4-phenyl-1 piperazinyl)propyl(butyl)- and N-2-hydroxy-3[4-phenyl(2-pyrimidinyl)-1-piperazinyl]propyl-6-methyl-3,4- pyridinedicarboximides (VI-XIV)

Compound Description: This series of 3,4-pyridinedicarboximides displayed varying degrees of central nervous system depressant activity. The specific activities and potencies of individual compounds within this series were not detailed in the provided abstract.

Relevance: Compounds VI-XIV are structurally related to 2-(2-{[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenoxy)ethanol through the presence of the 4-phenyl-1-piperazinyl moiety and a propyl (or butyl) chain. Variations within the series include the presence or absence of a hydroxyl group at the second carbon of the propyl chain and different substitutions on the piperazine ring (phenyl or 2-pyrimidinyl). The core structure in these compounds is a pyridinedicarboximide, distinct from the phenoxyethanol core in the target compound.

4-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]-amino]-phenyl]benzamide methanesulphonate (Imanitib mesylate)

Compound Description: Imanitib mesylate is a potent antileukemic cytostatic drug used for cancer therapy. A new crystalline η-modification of this drug has been developed, characterized by a unique set of planar distances, melting point, and IR-spectra. This new modification may offer advantages in pharmaceutical formulation and drug delivery.

Properties

Product Name

2-(2-{[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenoxy)ethanol

IUPAC Name

2-[2-[[3-(4-phenylpiperazin-1-yl)piperidin-1-yl]methyl]phenoxy]ethanol

Molecular Formula

C24H33N3O2

Molecular Weight

395.5 g/mol

InChI

InChI=1S/C24H33N3O2/c28-17-18-29-24-11-5-4-7-21(24)19-25-12-6-10-23(20-25)27-15-13-26(14-16-27)22-8-2-1-3-9-22/h1-5,7-9,11,23,28H,6,10,12-20H2

InChI Key

MFVAXXHAGFZUGI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2OCCO)N3CCN(CC3)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.